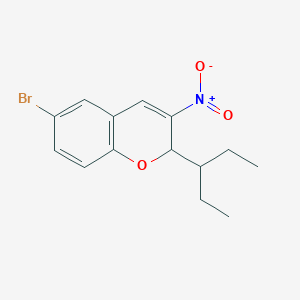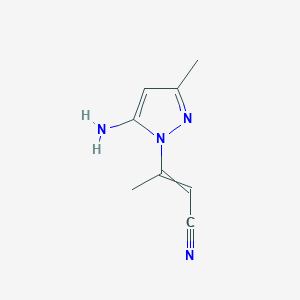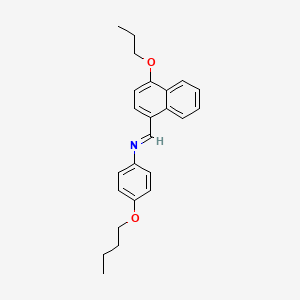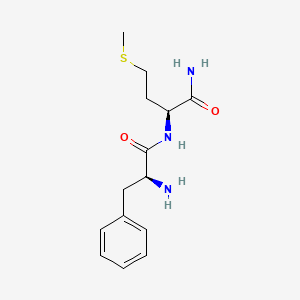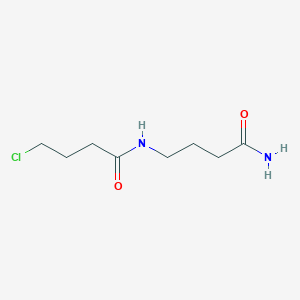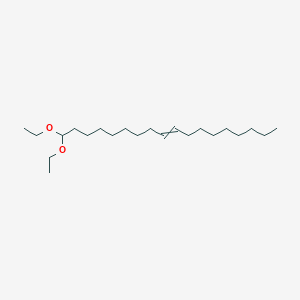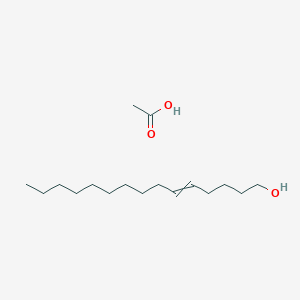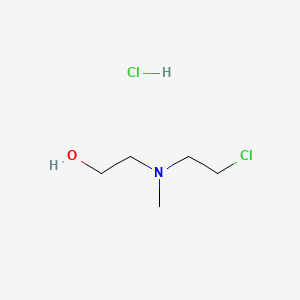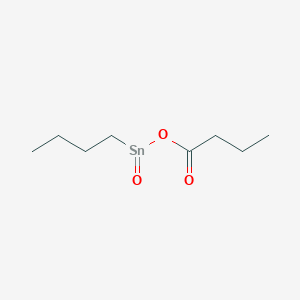
(Butanoyloxy)(butyl)stannanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butanoyloxy)(butyl)stannanone is an organotin compound characterized by the presence of a tin atom bonded to a butanoyloxy group and a butyl group Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butanoyloxy)(butyl)stannanone typically involves the reaction of butanoyl chloride with butylstannanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
Butanoyl chloride+ButylstannanoneBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Butanoyloxy)(butyl)stannanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butanoyloxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Stannic oxides and other higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituents introduced.
Scientific Research Applications
(Butanoyloxy)(butyl)stannanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (Butanoyloxy)(butyl)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and participate in redox reactions. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl(phenyl)stannanone
- 2-Butanoyloxy-5-nitrobenzoic acid
- Other organotin compounds with different substituents
Uniqueness
(Butanoyloxy)(butyl)stannanone is unique due to its specific combination of butanoyloxy and butyl groups bonded to the tin atom This unique structure imparts distinct reactivity and properties compared to other organotin compounds
Properties
CAS No. |
63594-33-2 |
|---|---|
Molecular Formula |
C8H16O3Sn |
Molecular Weight |
278.92 g/mol |
IUPAC Name |
butanoyloxy-butyl-oxotin |
InChI |
InChI=1S/C4H8O2.C4H9.O.Sn/c1-2-3-4(5)6;1-3-4-2;;/h2-3H2,1H3,(H,5,6);1,3-4H2,2H3;;/q;;;+1/p-1 |
InChI Key |
IRZUPQMRJCJQJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](=O)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


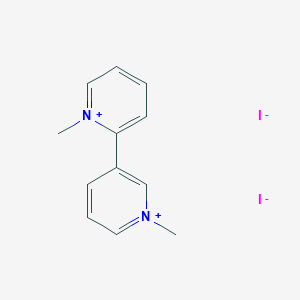
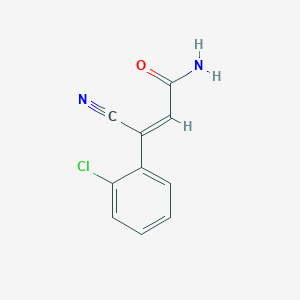
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
